molecular formula C19H28N4O4 B13035964 (2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid

(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid

Cat. No.: B13035964
M. Wt: 376.4 g/mol
InChI Key: BZUKJNKTPCZNPM-YSSOQSIOSA-N
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Description

The compound (2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid is a chiral amino acid derivative featuring a cyclohexyl group, a pyrazine-2-carboxamido substituent, and a dimethylbutanoic acid backbone.

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₉H₂₉N₄O₄ (based on structural similarity to the methyl ester derivative in ).
  • Molecular weight: ~377.46 g/mol (aligned with the (R,R)-isomer in ).

Properties

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14?,15-/m1/s1

InChI Key

BZUKJNKTPCZNPM-YSSOQSIOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

Biological Activity

The compound (2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid is a complex organic molecule with significant potential for various biological activities. Its structural characteristics, including the presence of an amide and a carboxylic acid, suggest that it may interact with biological systems in diverse ways. This article reviews the biological activity of this compound based on existing literature, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N4O4C_{19}H_{28}N_{4}O_{4}, indicating a rich array of functional groups that can facilitate various biochemical interactions. The stereochemistry is designated as (2S), which may influence its interaction with biological targets.

Potential Biological Activities

The biological activity of this compound can be inferred from its structural similarities to other known compounds. Notably, compounds with similar structures often exhibit the following activities:

  • Antimicrobial Properties : Many derivatives containing pyrazine rings are known for their antimicrobial effects.
  • Anticancer Activity : Compounds with amide linkages have been investigated for their potential in cancer therapy, particularly in inhibiting tumor growth.
  • Anti-inflammatory Effects : The presence of bulky hydrophobic groups like cyclohexyl can enhance the compound's ability to modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes some relevant compounds and their known biological activities:

Compound NameStructural FeaturesBiological Activity
PyrazinamidePyrazine ringAntitubercular
Cyclohexylamine DerivativesCyclohexyl groupVaries widely
Phenylalanine DerivativesAromatic amino acidNeuroactive effects

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating synthetic analogs of related compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to our target showed IC50 values as low as 6.57 µM against the MDA-MB-468 cell line, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Research on pyrazine derivatives has shown promising results in inhibiting bacterial growth. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against resistant strains of bacteria .
  • Mechanistic Studies : Docking studies have suggested that similar compounds bind effectively to active sites of enzymes involved in metabolic pathways, which may also apply to our target compound. This binding affinity could lead to modulation of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Stereochemical Variants

Methyl Ester Derivative: (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate
  • Key differences : The carboxylic acid group is esterified to a methyl group, enhancing lipophilicity.
  • Impact : Increased cell membrane permeability but reduced bioavailability in vivo due to ester hydrolysis requirements .
  • Data: Property Target Compound (Acid) Methyl Ester Analog Molecular weight ~377.46 g/mol 390.48 g/mol Solubility (DMSO) Not reported 33.33 mg/mL Storage Likely -20°C (inferred) -20°C
(R,R)-Stereoisomer: (R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid
  • Key differences : The stereochemistry at both chiral centers (R-configuration instead of S).
  • Impact : Altered binding affinity to biological targets. For example, in kinase inhibitors, S-configuration often correlates with higher activity .
  • Data :

    Property Target Compound (S,S) (R,R)-Isomer
    Molecular formula C₁₉H₂₉N₄O₄ C₁₉H₂₉N₄O₄
    Molecular weight 377.46 g/mol 377.46 g/mol

Functional Group Analog: (2S)-2-acetamido-3-(pyrimidin-2-yl)propanoic Acid

  • Key differences : Pyrimidine replaces pyrazine; shorter carbon chain with acetamido instead of cyclohexyl-acetamido.
  • Impact : Reduced steric bulk and altered π-π stacking interactions. Pyrimidine’s lower aromaticity may decrease binding to hydrophobic pockets .
  • Data :

    Property Target Compound Pyrimidine Analog
    Molecular weight 377.46 g/mol 209.20 g/mol
    Functional groups Pyrazine, cyclohexyl Pyrimidine, acetyl

Research Findings on Structural and Functional Relationships

NMR Analysis of Substituent Effects

  • Evidence : In a study comparing rapamycin analogs (), regions of chemical shift divergence (positions 29–36 and 39–44) were linked to substituent changes. For the target compound, similar shifts would occur if the cyclohexyl or pyrazine groups were modified, altering hydrogen-bonding or steric environments .

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